molecular formula C12H19ClN2O2S B13580962 Benzenesulfonamide, p-chloro-N-(2-diethylaminoethyl)- CAS No. 32411-07-7

Benzenesulfonamide, p-chloro-N-(2-diethylaminoethyl)-

Cat. No.: B13580962
CAS No.: 32411-07-7
M. Wt: 290.81 g/mol
InChI Key: KVQQWVRVJDYYMC-UHFFFAOYSA-N
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Description

Benzenesulfonamide, p-chloro-N-(2-diethylaminoethyl)- is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, p-chloro-N-(2-diethylaminoethyl)- typically involves the reaction of p-chlorobenzenesulfonyl chloride with 2-diethylaminoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of benzenesulfonamide, p-chloro-N-(2-diethylaminoethyl)- follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, p-chloro-N-(2-diethylaminoethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

  • **Nucleophilic

Properties

CAS No.

32411-07-7

Molecular Formula

C12H19ClN2O2S

Molecular Weight

290.81 g/mol

IUPAC Name

4-chloro-N-[2-(diethylamino)ethyl]benzenesulfonamide

InChI

InChI=1S/C12H19ClN2O2S/c1-3-15(4-2)10-9-14-18(16,17)12-7-5-11(13)6-8-12/h5-8,14H,3-4,9-10H2,1-2H3

InChI Key

KVQQWVRVJDYYMC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNS(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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